Scaffold-Driven Potency Advantage in GlyT-1 Inhibition (IC50)
The N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide scaffold forms the core of the potent GlyT-1 inhibitor ['11C]SA1', which demonstrated an IC50 of 9.0 nM. In contrast, the alternative scaffold 'SA2', which lacks this specific core, showed an IC50 of 6,400 nM. This represents a >700-fold improvement in potency directly attributable to this scaffold. [1]
| Evidence Dimension | GlyT-1 inhibition (IC50) |
|---|---|
| Target Compound Data | 9.0 nM (for [11C]SA1, a derivative using this scaffold) |
| Comparator Or Baseline | 6,400 nM (for [11C]SA2, an alternative non-sarcosine-type GlyT-1 inhibitor scaffold) |
| Quantified Difference | >700-fold improved potency |
| Conditions | Radioligand binding assay ([11C]SA1, [11C]SA2) |
Why This Matters
This demonstrates that the core scaffold is a critical determinant of GlyT-1 inhibitory potency, making it the preferred starting point for PET tracer and therapeutic development programs targeting this transporter.
- [1] Jones, A. et al. In vivo evaluation of carbon-11-labelled non-sarcosine-based glycine transporter 1 inhibitors in mice and conscious monkeys. Nucl. Med. Biol. 2011, 38, 367-375. View Source
